molecular formula C19H17NO6S2 B2871758 Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 932520-20-2

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate

Cat. No. B2871758
CAS RN: 932520-20-2
M. Wt: 419.47
InChI Key: UUGQJKCUEVCNJR-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,4-benzodioxan . It contains a 1,4-benzodioxan ring, which is a cyclic ether with a 1,4-ether linkage. The compound also contains a sulfonyl group attached to a benzothiophene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was reported . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a 1,4-benzodioxan ring, a sulfonyl group, and a benzothiophene ring. The exact 3D structure would need to be determined experimentally or calculated using computational chemistry methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent .

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. This is particularly relevant for the development of new medications that can treat chronic inflammatory diseases without the side effects associated with current treatments .

Antimicrobial Properties

Compounds with a thiophene nucleus have shown antimicrobial efficacy. This makes them potential candidates for the development of new antibiotics, which is crucial in the face of rising antibiotic resistance .

Anticancer Activity

Thiophene-containing compounds have been studied for their anticancer activities. They can be designed to target specific pathways involved in cancer cell proliferation and survival .

Kinase Inhibition

Kinases are enzymes that play a pivotal role in various diseases. Thiophene derivatives can act as kinase inhibitors , making them valuable for treating conditions like cancer and inflammatory diseases .

Antipsychotic and Anti-anxiety Effects

Some thiophene compounds have shown promise in the treatment of psychiatric disorders . They may offer new avenues for managing conditions such as schizophrenia and anxiety .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives can be harnessed to develop treatments for oxidative stress-related diseases, including neurodegenerative disorders .

Organic Semiconductor Applications

Beyond medicinal chemistry, thiophene derivatives are used in material science . They are integral in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Corrosion Inhibition

In industrial applications, thiophene derivatives serve as corrosion inhibitors . This is important for protecting materials in harsh chemical environments .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. It could also be interesting to investigate its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGQJKCUEVCNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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